molecular formula C15H13NO3 B5305594 (2,4-dimethylphenyl)(4-nitrophenyl)methanone

(2,4-dimethylphenyl)(4-nitrophenyl)methanone

Cat. No. B5305594
M. Wt: 255.27 g/mol
InChI Key: IVXPNHBDXKAHRJ-UHFFFAOYSA-N
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Description

(2,4-dimethylphenyl)(4-nitrophenyl)methanone, also known as DPNM, is a chemical compound that belongs to the class of organic compounds known as benzophenones. DPNM is a yellow crystalline solid that is widely used in scientific research due to its unique properties.

Scientific Research Applications

(2,4-dimethylphenyl)(4-nitrophenyl)methanone is widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the binding of ligands to proteins, the conformational changes of proteins, and the localization of proteins in cells. (2,4-dimethylphenyl)(4-nitrophenyl)methanone has also been used to study the interactions between DNA and proteins, and the effects of environmental factors on DNA structure and function.

Mechanism of Action

(2,4-dimethylphenyl)(4-nitrophenyl)methanone acts as a fluorescent probe by undergoing a photochemical reaction when exposed to light. The excited state of (2,4-dimethylphenyl)(4-nitrophenyl)methanone reacts with oxygen to form a highly reactive singlet oxygen species, which can react with nearby molecules and cause oxidative damage. The fluorescence of (2,4-dimethylphenyl)(4-nitrophenyl)methanone is quenched when it reacts with certain molecules, such as proteins and DNA, which allows for the detection of binding events and conformational changes.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)(4-nitrophenyl)methanone has been shown to have minimal toxicity and does not significantly affect cell viability or metabolic activity. However, it can cause oxidative damage to proteins and DNA if used at high concentrations or for prolonged periods of time. (2,4-dimethylphenyl)(4-nitrophenyl)methanone has been shown to bind to certain proteins and affect their activity, but the physiological significance of these interactions is still unclear.

Advantages and Limitations for Lab Experiments

(2,4-dimethylphenyl)(4-nitrophenyl)methanone is a highly sensitive and specific fluorescent probe that can be used to study a wide range of biological processes. It is relatively easy to synthesize and can be used in a variety of experimental conditions. However, (2,4-dimethylphenyl)(4-nitrophenyl)methanone can be expensive and may require specialized equipment for detection and analysis. It also has limitations in terms of its photostability and potential for oxidative damage.

Future Directions

There are several potential future directions for the use of (2,4-dimethylphenyl)(4-nitrophenyl)methanone in scientific research. One area of interest is the development of new fluorescent probes based on the structure of (2,4-dimethylphenyl)(4-nitrophenyl)methanone, which could have improved properties and applications. Another area of interest is the use of (2,4-dimethylphenyl)(4-nitrophenyl)methanone in imaging techniques, such as fluorescence microscopy and in vivo imaging, to study biological processes in real-time. Additionally, the use of (2,4-dimethylphenyl)(4-nitrophenyl)methanone in drug discovery and development could lead to the identification of new therapeutic targets and treatments for various diseases.

Synthesis Methods

The synthesis of (2,4-dimethylphenyl)(4-nitrophenyl)methanone involves the reaction between 2,4-dimethylbenzophenone and 4-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield (2,4-dimethylphenyl)(4-nitrophenyl)methanone as the final product. The purity and yield of (2,4-dimethylphenyl)(4-nitrophenyl)methanone can be improved by using different solvents and optimizing reaction conditions.

properties

IUPAC Name

(2,4-dimethylphenyl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(7-5-12)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXPNHBDXKAHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylphenyl)(4-nitrophenyl)methanone

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